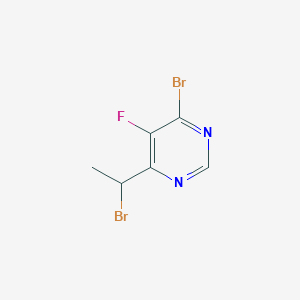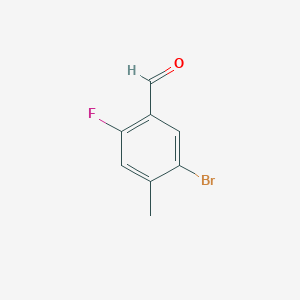
5-Bromo-2-fluoro-4-methylbenzaldehyde
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-methylbenzaldehyde involves a reaction with lithium diisopropylamide in tetrahydrofuran, n-heptane, and ethylbenzene at -78℃ for 2 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-methylbenzaldehyde is represented by the InChI code1S/C8H6BrFO/c1-5-2-8 (10)6 (4-11)3-7 (5)9/h2-4H,1H3 . The molecular weight of the compound is 217.04 . Chemical Reactions Analysis
In one experiment, a mixture of 5-Bromo-2-fluoro-4-methylbenzaldehyde (5.0 g, 23 mmol) in DMSO (120 mL) was added to TEA (6.4 mL, 46 mmol). After 10 minutes, methyl thioglycolate (6.7 mL, 69 mmol) was added, and the mixture was then heated to 60°C for 18 hours .Physical And Chemical Properties Analysis
The physical form of 5-Bromo-2-fluoro-4-methylbenzaldehyde is solid . It is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This study discusses the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis to give 4-bromo-2-fluorobenzaldehyde. This process demonstrates the compound's use in complex chemical synthesis (Chen Bing-he, 2008).
DFT Calculations and Spectroscopic Analysis : A study on 5-fluoro-2-methylbenzaldehyde utilized FT-IR and FT-Raman spectra for vibrational assignment and analysis. Density Functional Theory (DFT) calculations helped understand the molecular geometry and properties (Iyasamy et al., 2016).
Telescoping Process in Drug Discoveries : The compound played a role in improving the synthesis route of a key intermediate in drug discoveries, showcasing its application in medicinal chemistry (Nishimura & Saitoh, 2016).
Analytical Chemistry and Material Science
Electrochemical Behaviour Study : This research explored the electrochemical behavior of polymers functionalized with derivatives of 2-hydroxy-5-bromo/fluoro/methylbenzaldehyde. The study highlights the compound's role in understanding polymer electrochemistry (Hasdemir et al., 2011).
X-Ray Diffraction Technique : The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde were studied using X-ray diffraction and vibrational spectroscopy, demonstrating the use of the compound in detailed structural analysis (Tursun et al., 2015).
Environmental Science and Biotechnology
- Anaerobic Transformation of Halogenated Aldehydes : This study investigated the oxidation and reduction of the aldehyde group in various halogenated aromatic aldehydes by anaerobic bacteria. The findings contribute to understanding environmental processes involving such compounds (Neilson et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPJSBVLNNCQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660587 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-methylbenzaldehyde | |
CAS RN |
497224-12-1 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497224-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)
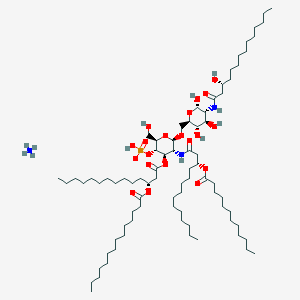

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
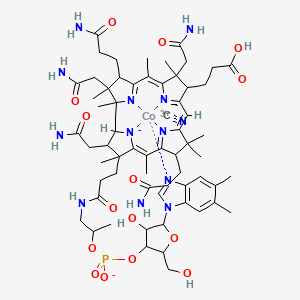
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
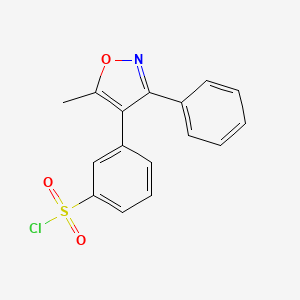
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
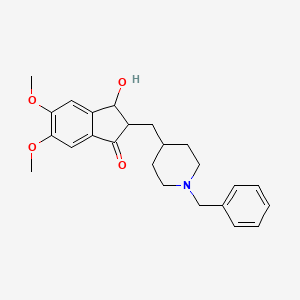
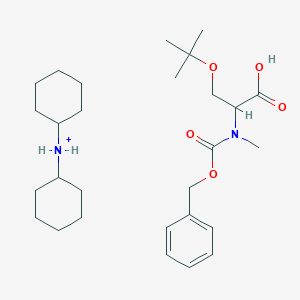
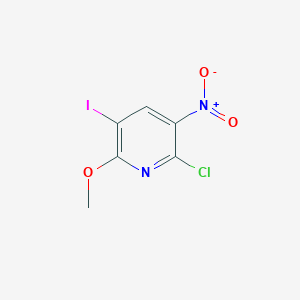
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
